Tapentadol

Catalog No.
S544552
CAS No.
175591-23-8
M.F
C14H23NO
M. Wt
221.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tapentadol

CAS Number

175591-23-8

Product Name

Tapentadol

IUPAC Name

3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

InChI

InChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m0/s1

InChI Key

KWTWDQCKEHXFFR-SMDDNHRTSA-N

SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C

Solubility

In water, 1161 mg/L at 25 °C (est)

Synonyms

3-((1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol, Nucynta, tapentadol, tapentadol hydrochloride

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C

Description

The exact mass of the compound Tapentadol is 221.178 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1161 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols. It belongs to the ontological category of alkylbenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Dual Mechanism of Action

    Tapentadol works differently than traditional opioid pain relievers. It has a dual mechanism of action:

    • Mu-Opioid Receptor Agonism: Like other opioids, tapentadol binds to mu-opioid receptors in the central nervous system, reducing pain perception [].
    • Noradrenaline Reuptake Inhibition: Tapentadol also inhibits the reuptake of noradrenaline, a neurotransmitter that influences pain perception and mood []. This combined effect may offer advantages over traditional opioids, such as potentially reducing side effects like constipation.
  • Studies on Analgesic Efficacy

    Research is ongoing to determine tapentadol's efficacy in managing different pain types.

    • Chronic Pain: Studies suggest tapentadol may be effective in treating chronic pain conditions, including neuropathic pain, osteoarthritis, and lower back pain [, , ].
    • Cancer Pain: Research indicates tapentadol may be useful for managing moderate-to-severe pain associated with cancer, both in people who have not previously used opioids and those who have become tolerant to other opioids [, ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.5

Exact Mass

221.178

LogP

2.87
log Kow = 3.57 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H8A007M585

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Tapentadol is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

The immediate-release formulation of tapentadol is indicated for the relief of moderate to severe acute pain. The long-acting formulation serves as a continuous, around-the-clock analgesic that is indicated for the relief of moderate to severe chronic pain or neuropathic pain associated with diabetic peripheral neuropathy.
FDA Label

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Tapentadol is included in the database.
Nucynta (tapentadol) is indicated for the relief of moderate to severe acute pain in patients 18 years of age or older. /Included in US product label/
Nucynta ER (tapentadol) is indicated for the management of: pain severe enough to require daily, around-the-clock, long-term opioid treatment and for which alternative treatment options are inadequate; neuropathic pain associated with diabetic peripheral neuropathy (DPN) in adults severe enough to require daily, around-the-clock, long-term opioid treatment and for which alternative treatment options are inadequate. Limitations of Usage: Because of the risks of addiction, abuse, and misuse with opioids, even at recommended doses, and because of the greater risks of overdose and death with extended-release opioid formulations, reserve Nucynta ER for use in patients for whom alternative treatment options (e.g., non-opioid analgesics or immediate-release opioids) are ineffective, not tolerated, or would be otherwise inadequate to provide sufficient management of pain. Nucynta ER is not indicated as an as-needed (prn) analgesic. /Included in US product label/
... Tapentadol /is/ a combined mu-opioid receptor agonist and noradrenaline reuptake inhibitor ... .
CDC Guideline for Prescribing Opioids for Chronic Pain - United States, 2016; This guideline provides recommendations for primary care clinicians who are prescribing opioids for chronic pain outside of active cancer treatment, palliative care, and end-of-life care. The guideline addresses 1) when to initiate or continue opioids for chronic pain; 2) opioid selection, dosage, duration, follow-up, and discontinuation; and 3) assessing risk and addressing harms of opioid use. CDC developed the guideline using the Grading of Recommendations Assessment, Development, and Evaluation (GRADE) framework, and recommendations are made on the basis of a systematic review of the scientific evidence while considering benefits and harms, values and preferences, and resource allocation. CDC obtained input from experts, stakeholders, the public, peer reviewers, and a federally chartered advisory committee. It is important that patients receive appropriate pain treatment with careful consideration of the benefits and risks of treatment options. This guideline is intended to improve communication between clinicians and patients about the risks and benefits of opioid therapy for chronic pain, improve the safety and effectiveness of pain treatment, and reduce the risks associated with long-term opioid therapy, including opioid use disorder, overdose, and death.

Pharmacology

Tapentadol is a centrally-acting synthetic analgesic that is 18 times less potent than morphine in binding mu-opioid receptors. It also increases norepinephrine concentrations in the brains of rats via inhibition of norepinephrine reuptake. Selective mu-opioid antagonists like naloxone can block analgesia from tapentadol. It also has not effect on the QT interval.
Tapentadol is an orally available, synthetic benzenoid that acts as an agonist for the mu-opioid receptor (MOR) and inhibits the reuptake of noradrenaline, with potential anti-nociceptive activity. Upon oral administration, tapentadol binds to the MOR which enhances MOR-mediated signaling, interferes with the sensation of pain and results in an analgesic effect. Tapentadol also inhibits the reuptake of noradrenaline, which increases the levels of noradrenaline (NA), activates the inhibitory alpha-2 receptors and results in an analgesic effect.

MeSH Pharmacological Classification

Analgesics, Opioid

ATC Code

N - Nervous system
N02 - Analgesics
N02A - Opioids
N02AX - Other opioids
N02AX06 - Tapentadol

Mechanism of Action

Tapendadol causes large increases in levels of extracellular norepinephrine (NE) due to a dual mechanism of action involving mu opioid receptor (MOR) agonism as well as noradrenaline reuptake inhibition.
Treatments for neuropathic pain are either not fully effective or have problematic side effects. Combinations of drugs are often used. Tapentadol is a newer molecule that produces analgesia in various pain models through two inhibitory mechanisms, namely central mu-opioid receptor (MOR) agonism and noradrenaline reuptake inhibition. These two components interact synergistically, resulting in levels of analgesia similar to opioid analgesics such as oxycodone and morphine, but with more tolerable side effects. The right central nucleus of the amygdala (CeA) is critical for the lateral spinal ascending pain pathway, regulates descending pain pathways and is key in the emotional-affective components of pain. Few studies have investigated the pharmacology of limbic brain areas in pain models. Here we determined the actions of systemic tapentadol on right CeA neurones of animals with neuropathy and which component of tapentadol contributes to its effect. Neuronal responses to multimodal peripheral stimulation of animals with spinal nerve ligation or sham surgery were recorded before and after two doses of tapentadol. After the higher dose of tapentadol either naloxone or yohimbine were administered. Systemic tapentadol resulted in dose-dependent decrease in right CeA neuronal activity only in neuropathy. Both naloxone and yohimbine reversed this effect to an extent that was modality selective. The interactions of the components of tapentadol are not limited to the synergy between the MOR and a2-adrenoceptors seen at spinal levels, but are seen at this supraspinal site where suppression of responses may relate to the ability of the drug to alter affective components of pain.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Vapor Pressure

1.119X10-4 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

175591-23-8

Associated Chemicals

Tapentadol hydrochloride; 175591-09-0

Wikipedia

Tapentadol

FDA Medication Guides

Nucynta

Drug Warnings

/BOXED WARNING/ WARNING: ADDICTION, ABUSE, AND MISUSE. Nucynta ER exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death. Assess each patient's risk prior to prescribing Nucynta ER, and monitor all patients regularly for the development of these behaviors or conditions.
/BOXED WARNNG/ WARNING: LIFE-THREATENING RESPIRATORY DEPRESSION. Serious, life-threatening, or fatal respiratory depression may occur with use of Nucynta ER. Monitor for respiratory depression, especially during initiation of Nucynta ER or following a dose increase. Instruct patients to swallow Nucynta ER tablets whole; crushing, chewing, or dissolving Nucynta ER tablets can cause rapid release and absorption of a potentially fatal dose of tapentadol.
/BOXED WARNING/ WARNING: ACCIDENTAL INGESTION. Accidental ingestion of even one dose of Nucynta ER, especially by children, can result in a fatal overdose of tapentadol.
/BOXED WARNING/ WARNING: NEONATAL OPIOID WITHDRAWAL SYNDROME. Prolonged use of Nucynta ER during pregnancy can result in neonatal opioid withdrawal syndrome, which may be life-threatening if not recognized and treated, and requires management according to protocols developed by neonatology experts. If opioid use is required for a prolonged period in a pregnant woman, advise the patient of the risk of neonatal opioid withdrawal syndrome and ensure that appropriate treatment will be available.
For more Drug Warnings (Complete) data for Tapentadol (26 total), please visit the HSDB record page.

Biological Half Life

Elimination half-life, IV: 4 hours.
The average terminal half-life of tapentadol is 4 hours following oral administration.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: H. Buschmann, Eurpoean Patent Office patent 693475; eidem, United States of America patent 6248737; United States of America patent RE39593 (1966, 2001, 2007 all to Grunenthal)

Analytic Laboratory Methods

Tapentadol (TAP) is a novel opioid pain reliever drug that is unusual in its possession of dual mechanism of action (mu opioid-receptor agonist and noradrenaline reuptake inhibitor), this feature makes the active ingredient an attractive potential progenitor of a new pharmacological class. A liquid chromatography-mass spectrometry (LC-MS) method exists to measure TAP in urine and saliva, but the aim of the present study was to develop and validate a simple HPLC-FL based method to quantify TAP in plasma. Several parameters both in the extraction and detection method were evaluated. The applicability of the method was determined by administering TAP orally to two dogs; the protocol yielded the expected pharmacokinetic results and plasma collected by jugular venipuncture at regular intervals. The mobile phase consisted of acetonitrile (A):acetic acid (B) (33 mM), delivered in gradient mode (5-95% B [0-20 min], 95-5% B [20-25 min] and finally 5% B isocratically [25-32 min]) with a flow rate of 1 mL min(-1). Excitation and emission wavelengths were of 273 and 298 nm, respectively. TAP was extracted from the plasma using a mixture of Et2O:CH2Cl2 (7:3, v/v), which gave a recovery of 98.0-107.8% and a limit of quantification of 1 ng mL(-1). The chromatographic runs were specific with no interfering peaks at the retention times of the analyte and IS (O-desmethyltramadol), as confirmed by HPLC-DAD experiments. In conclusion, this was a simple and effective method using HPLC-FL to detect TAP in plasma, which may be useful for future pharmacokinetic studies.

Interactions

Potential pharmacologic interaction (potentially serious, sometimes fatal serotonin syndrome) when tapentadol is used concurrently with other serotonergic drugs (including serotonin [5-hydroxytryptamine; 5-HT] type 1 receptor agonists ["triptans"], selective serotonin-reuptake inhibitors (SSRIs), selective serotonin- and norepinephrine-reuptake inhibitors (SNRIs), tricyclic antidepressants), or drugs that impair the metabolism of serotonin.
Potential pharmacologic interaction (potentially serious, sometimes fatal serotonin syndrome and potential adverse cardiovascular effects secondary to increased norepinephrine levels). Tapentadol is contraindicated in patients who are receiving or have recently (i.e., within 2 weeks) received a monoamine oxidase (MAO) inhibitor.
Naproxen increased the area under the plasma concentration-time curve (AUC) of tapentadol by 17% when a single 80-mg dose of tapentadol was administered concomitantly with the third of 4 doses of naproxen (500 mg twice daily) in healthy individuals; this change was not considered to be clinically relevant and dosage adjustments are not necessary.
Potential pharmacologic interaction (additive CNS depressant effects, impairment of mental and/or physical abilities required to perform hazardous tasks, respiratory depression, hypotension, profound sedation, coma, death) when tapentadol is used concomitantly with alcohol; concomitant use should be avoided.
For more Interactions (Complete) data for Tapentadol (6 total), please visit the HSDB record page.

Dates

Modify: 2023-07-15
1: Wiffen PJ, Derry S, Naessens K, Bell RF. Oral tapentadol for cancer pain. Cochrane Database Syst Rev. 2015 Sep 25;9:CD011460. doi: 10.1002/14651858.CD011460.pub2. Review. PubMed PMID: 26403220.
2: Veal FC, Peterson GM. Pain in the Frail or Elderly Patient: Does Tapentadol Have a Role? Drugs Aging. 2015 Jun;32(6):419-26. doi: 10.1007/s40266-015-0268-7. Review. PubMed PMID: 26025117.
3: Santos J, Alarcão J, Fareleira F, Vaz-Carneiro A, Costa J. Tapentadol for chronic musculoskeletal pain in adults. Cochrane Database Syst Rev. 2015 May 27;5:CD009923. doi: 10.1002/14651858.CD009923.pub2. Review. PubMed PMID: 26017279.
4: Vadivelu N, Kai A, Maslin B, Kodumudi G, Legler A, Berger JM. Tapentadol extended release in the management of peripheral diabetic neuropathic pain. Ther Clin Risk Manag. 2015 Jan 14;11:95-105. doi: 10.2147/TCRM.S32193. eCollection 2015. Review. PubMed PMID: 25609974; PubMed Central PMCID: PMC4298300.
5: Sánchez Del Águila MJ, Schenk M, Kern KU, Drost T, Steigerwald I. Practical considerations for the use of tapentadol prolonged release for the management of severe chronic pain. Clin Ther. 2015 Jan 1;37(1):94-113. doi: 10.1016/j.clinthera.2014.07.005. Epub 2014 Aug 6. Review. PubMed PMID: 25108647.
6: Tzschentke TM, Christoph T, Kögel BY. The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of tapentadol. CNS Drugs. 2014 Apr;28(4):319-29. doi: 10.1007/s40263-014-0151-9. Review. PubMed PMID: 24578192.
7: Desai B, Freeman E, Huang E, Hung A, Knapp E, Breunig IM, McPherson ML, Shaya FT. Clinical value of tapentadol extended-release in painful diabetic peripheral neuropathy. Expert Rev Clin Pharmacol. 2014 Mar;7(2):203-9. doi: 10.1586/17512433.2014.889562. Review. PubMed PMID: 24524594.
8: Singh DR, Nag K, Shetti AN, Krishnaveni N. Tapentadol hydrochloride: A novel analgesic. Saudi J Anaesth. 2013 Jul;7(3):322-6. doi: 10.4103/1658-354X.115319. Review. PubMed PMID: 24015138; PubMed Central PMCID: PMC3757808.
9: Afilalo M, Morlion B. Efficacy of tapentadol ER for managing moderate to severe chronic pain. Pain Physician. 2013 Jan;16(1):27-40. Review. PubMed PMID: 23340531.
10: Taylor R, Pergolizzi JV, Raffa RB. Tapentadol extended release for chronic pain patients. Adv Ther. 2013 Jan;30(1):14-27. doi: 10.1007/s12325-013-0002-y. Epub 2013 Jan 15. Review. PubMed PMID: 23328938.
11: Raffa RB, Buschmann H, Christoph T, Eichenbaum G, Englberger W, Flores CM, Hertrampf T, Kögel B, Schiene K, Straßburger W, Terlinden R, Tzschentke TM. Mechanistic and functional differentiation of tapentadol and tramadol. Expert Opin Pharmacother. 2012 Jul;13(10):1437-49. doi: 10.1517/14656566.2012.696097. Epub 2012 Jun 15. Review. PubMed PMID: 22698264.
12: Mendis V. Role of tapentadol in pain management. Br J Hosp Med (Lond). 2012 Mar;73(3):143-7. Review. PubMed PMID: 22411644.
13: Hoy SM. Tapentadol extended release: in adults with chronic pain. Drugs. 2012 Feb 12;72(3):375-93. doi: 10.2165/11208600-000000000-00000. Review. PubMed PMID: 22316353.
14: Pierce DM, Shipstone E. Pharmacology update: tapentadol for neuropathic pain. Am J Hosp Palliat Care. 2012 Dec;29(8):663-6. doi: 10.1177/1049909111434634. Epub 2012 Feb 5. Review. PubMed PMID: 22310021.
15: Hartrick CT, Rodríguez Hernandez JR. Tapentadol for pain: a treatment evaluation. Expert Opin Pharmacother. 2012 Feb;13(2):283-6. doi: 10.1517/14656566.2012.648616. Epub 2011 Dec 23. Review. PubMed PMID: 22192161.
16: Riemsma R, Forbes C, Harker J, Worthy G, Misso K, Schäfer M, Kleijnen J, Stürzebecher S. Systematic review of tapentadol in chronic severe pain. Curr Med Res Opin. 2011 Oct;27(10):1907-30. doi: 10.1185/03007995.2011.611494. Epub 2011 Sep 12. Review. Erratum in: Curr Med Res Opin. 2012 Jan;28(1):148. PubMed PMID: 21905968.
17: Pergolizzi J, Alegre C, Blake D, Alén JC, Caporali R, Casser HR, Correa-Illanes G, Fernandes P, Galilea E, Jany R, Jones A, Mejjad O, Morovic-Vergles J, Oteo-Álvaro Á, Radrigán Araya FJ, Simões ME, Uomo G. Current considerations for the treatment of severe chronic pain: the potential for tapentadol. Pain Pract. 2012 Apr;12(4):290-306. doi: 10.1111/j.1533-2500.2011.00487.x. Epub 2011 Jul 29. Review. Erratum in: Pain Pract. 2013 Sep;13(7):597. Álvaro, Ángel Oteo [corrected to Oteo-Álvaro, Ángel]. PubMed PMID: 21797962.
18: Hartrick CT, Rozek RJ. Tapentadol in pain management: a μ-opioid receptor agonist and noradrenaline reuptake inhibitor. CNS Drugs. 2011 May;25(5):359-70. doi: 10.2165/11589080-000000000-00000. Review. PubMed PMID: 21476608.
19: Tzschentke TM, Christoph T, Schröder W, Englberger W, De Vry J, Jahnel U, Kögel BY. [Tapentadol: with two mechanisms of action in one molecule effective against nociceptive and neuropathic pain. Preclinical overview]. Schmerz. 2011 Feb;25(1):19-25. doi: 10.1007/s00482-010-1004-1. Review. German. PubMed PMID: 21258822.
20: Weichel C, Hecht B. [Tapentadol. Opioid analgesic and norepinephrine reuptake inhibitors]. Med Monatsschr Pharm. 2010 Dec;33(12):454-60. Review. German. PubMed PMID: 21189520.

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